molecular formula C12H13N3O B1462448 4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol CAS No. 1018547-33-5

4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol

Cat. No. B1462448
CAS RN: 1018547-33-5
M. Wt: 215.25 g/mol
InChI Key: NVZUJJYHFUSEGS-UHFFFAOYSA-N
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Description

4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol, also known as 4-AP, is a synthetic derivative of pyridazinone, a heterocyclic compound found in nature. It is a small molecule that has a number of important biological activities, including the ability to modulate neuronal excitability, regulate neurotransmitter release, and act as an agonist at certain receptors. 4-AP has been studied extensively in laboratory experiments and in clinical trials, and is a promising potential therapeutic agent for neurological diseases and disorders.

Scientific Research Applications

4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol has been studied extensively in laboratory experiments and in clinical trials, and is a promising potential therapeutic agent for neurological diseases and disorders. It has been shown to modulate neuronal excitability, regulate neurotransmitter release, and act as an agonist at certain receptors. In laboratory experiments, this compound has been used to study the effects of neuronal excitability on neuromuscular transmission and synaptic plasticity. It has also been used to investigate the effects of anticonvulsants on seizure activity. In clinical trials, this compound has been studied as a potential treatment for Parkinson's disease, epilepsy, and depression.

Mechanism of Action

4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol acts as an agonist at certain receptors, including the α2δ subunit of voltage-gated calcium channels, the glycine receptor, and the NMDA receptor. It has been shown to modulate neuronal excitability by increasing the frequency and duration of action potentials, as well as by increasing the release of neurotransmitters such as glutamate and GABA. This compound also has neuroprotective effects, as it has been shown to reduce the excitotoxicity associated with glutamate receptor activation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, as well as to modulate neuronal excitability. In laboratory experiments, this compound has been used to study the effects of neuronal excitability on neuromuscular transmission and synaptic plasticity. In clinical trials, this compound has been studied as a potential treatment for Parkinson's disease, epilepsy, and depression.

Advantages and Limitations for Lab Experiments

4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol has a number of advantages for laboratory experiments. It is a small molecule, so it is easy to synthesize and can be stored for long periods of time. It is also relatively inexpensive and has been studied extensively, so there is a wealth of information available on its mechanism of action and effects. The main limitation of this compound is that it is a synthetic compound, so it is not naturally occurring and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for 4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol research. These include further studies on the effects of this compound on neuronal excitability, neurotransmitter release, and synaptic plasticity; investigations into its potential use as a treatment for neurological diseases and disorders; and studies into its use as an agonist at certain receptors. Additionally, further research into the safety and efficacy of this compound in clinical trials is needed in order to determine its potential as a therapeutic agent.

properties

IUPAC Name

5-amino-3-(3,4-dimethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-3-4-9(5-8(7)2)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZUJJYHFUSEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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